3-Acetoxypyridine

Catalog No.
S662810
CAS No.
17747-43-2
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetoxypyridine

CAS Number

17747-43-2

Product Name

3-Acetoxypyridine

IUPAC Name

pyridin-3-yl acetate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-3-2-4-8-5-7/h2-5H,1H3

InChI Key

QZDWODWEESGPLC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CN=CC=C1

Canonical SMILES

CC(=O)OC1=CN=CC=C1

3-Acetoxypyridine: Scientific Research Applications

Biochemistry

Application Summary: In biochemistry, 3-Acetoxypyridine is used as a building block for synthesizing various biochemical compounds. Its reactivity with other organic molecules makes it a valuable reagent in the synthesis of heterocyclic compounds, which are prevalent in many biochemical processes.

Methods of Application: The compound is often used in condensation reactions where it reacts with other organic acids or amines to form more complex molecules. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Results and Outcomes: The use of 3-Acetoxypyridine in biochemical synthesis has led to the development of numerous compounds with potential therapeutic applications. Its role in synthesizing ligands for metal complexes has been particularly noteworthy, contributing to advances in medicinal chemistry .

Pharmacology

Application Summary: Pharmacologically, 3-Acetoxypyridine serves as a precursor in the synthesis of various drugs. It is particularly significant in the development of compounds that exhibit anti-ulcer activity.

Methods of Application: The compound is utilized in multi-step synthesis processes to create active pharmaceutical ingredients (APIs). These processes often involve catalytic transformations where 3-Acetoxypyridine undergoes nucleophilic substitution reactions.

Results and Outcomes: Research has shown that derivatives of 3-Acetoxypyridine can inhibit the secretion of gastric acids, offering a potential pathway for developing new anti-ulcer medications .

Organic Synthesis

Application Summary: In organic synthesis, 3-Acetoxypyridine is employed as an intermediate for constructing complex organic molecules. Its ability to participate in various chemical reactions makes it a staple in synthetic organic chemistry.

Methods of Application: It is frequently used in cross-coupling reactions to form carbon-carbon bonds. Parameters like reaction time, catalysts, and stoichiometry are crucial for achieving the desired product.

Analytical Chemistry

Application Summary: Analytical chemists use 3-Acetoxypyridine for the qualitative and quantitative analysis of chemical substances. It can act as a chromatographic standard due to its well-defined physical and chemical properties.

Methods of Application: The compound is often used in high-performance liquid chromatography (HPLC) as a reference to calibrate the system and ensure accurate measurements.

Results and Outcomes: The use of 3-Acetoxypyridine in analytical chemistry has improved the precision and reliability of analytical methods, leading to more accurate determination of chemical concentrations in various samples .

Materials Science

Application Summary: In materials science, 3-Acetoxypyridine is explored for its potential in creating new materials with unique properties, such as advanced polymers or coatings.

Methods of Application: The compound is incorporated into polymer chains or used as a cross-linking agent. Reaction conditions like temperature and pressure are critical for achieving the desired material properties.

Results and Outcomes: Studies have demonstrated that incorporating 3-Acetoxypyridine into materials can enhance their thermal stability and mechanical strength, making them suitable for a wide range of industrial applications .

Environmental Science

Application Summary: Environmental scientists are interested in 3-Acetoxypyridine for its role in developing catalysts for green chemistry applications, such as the reduction of pollutants or the synthesis of environmentally friendly materials.

Methods of Application: The compound is used to synthesize catalysts that facilitate chemical reactions under mild conditions, reducing the need for hazardous reagents.

Results and Outcomes: Research indicates that catalysts derived from 3-Acetoxypyridine can effectively reduce the energy requirements of chemical processes, contributing to more sustainable industrial practices .

Catalysis

Application Summary: 3-Acetoxypyridine is used as a catalyst in organic reactions, facilitating the transformation of substrates into products with increased efficiency and selectivity.

Methods of Application: It is often employed in small quantities to accelerate reactions such as esterifications and acylations. The compound’s ability to donate or accept electrons makes it an effective catalyst under mild conditions.

Results and Outcomes: The catalytic use of 3-Acetoxypyridine has led to more sustainable chemical processes by reducing the need for excessive heat or hazardous chemicals, thus minimizing environmental impact .

Molecular Biology

Application Summary: In molecular biology, 3-Acetoxypyridine is utilized in the study of nucleic acids and proteins. It can act as a modifier in the labeling and detection of biomolecules.

Methods of Application: The compound is used to modify nucleotides or amino acids, which can then be incorporated into DNA or proteins. This allows for the visualization and tracking of these molecules in various biological processes.

Results and Outcomes: Modifications with 3-Acetoxypyridine have improved the understanding of molecular interactions and the mechanisms of genetic expression, providing valuable insights into cellular function .

Nanotechnology

Application Summary: Nanotechnologists explore the use of 3-Acetoxypyridine in the creation of nanoscale materials, such as nanoparticles or nanocomposites, which have unique electronic, optical, or mechanical properties.

Methods of Application: The compound is used to functionalize the surface of nanoparticles, enhancing their stability and reactivity. Precise control over the size and shape of nanoparticles is achieved through careful manipulation of reaction conditions.

Results and Outcomes: Functionalization with 3-Acetoxypyridine has led to the development of nanoparticles with specific affinities for target molecules, opening up new possibilities in targeted drug delivery and diagnostic imaging .

Polymer Chemistry

Application Summary: In polymer chemistry, 3-Acetoxypyridine is used to synthesize polymers with tailored properties. It can be incorporated into the polymer backbone or used as a comonomer.

Methods of Application: The compound is involved in polymerization reactions, often under the influence of catalysts or initiators. Parameters such as monomer ratios, temperature, and pressure are adjusted to achieve the desired polymer characteristics.

Results and Outcomes: Polymers derived from 3-Acetoxypyridine have been found to possess enhanced chemical resistance and mechanical strength, making them suitable for use in advanced engineering applications .

Chemical Sensing

Application Summary: 3-Acetoxypyridine is used in the development of chemical sensors that can detect the presence of specific substances, such as gases or ions, with high sensitivity and selectivity.

Methods of Application: The compound is incorporated into sensor materials that change their physical properties in response to the target analyte. These changes are then measured using various detection methods.

Results and Outcomes: Sensors incorporating 3-Acetoxypyridine have shown promise in environmental monitoring and industrial process control, providing real-time data on chemical concentrations .

Medicinal Chemistry

Application Summary: In medicinal chemistry, 3-Acetoxypyridine is a key intermediate in the synthesis of compounds with potential therapeutic effects, such as antiviral, antibacterial, or anticancer agents.

Methods of Application: The compound is used in the design and synthesis of drug candidates, often through complex multi-step reactions that require precise control over reaction conditions.

Results and Outcomes: Derivatives of 3-Acetoxypyridine have been investigated for their biological activity, with some showing promising results in preclinical studies as potential treatments for various diseases .

Computational Chemistry

Application Summary: In computational chemistry, 3-Acetoxypyridine is used to model chemical reactions and predict the properties of chemical compounds through computer simulations.

Methods of Application: Advanced algorithms and quantum chemical methods are employed to calculate the electronic structure of 3-Acetoxypyridine and its derivatives. Simulations are run to understand reactivity patterns and molecular interactions.

Results and Outcomes: The computational studies provide insights into the potential energy surfaces and reaction mechanisms involving 3-Acetoxypyridine, aiding in the design of new compounds and materials .

Agrochemistry

Application Summary: Agrochemists utilize 3-Acetoxypyridine in the development of agricultural chemicals such as pesticides and herbicides.

Methods of Application: The compound is incorporated into formulations that target specific pests or weeds. Its chemical structure is modified to enhance its activity and selectivity.

Results and Outcomes: Formulations containing 3-Acetoxypyridine have shown effectiveness in controlling agricultural pests, contributing to increased crop yields and food security .

Food Chemistry

Application Summary: In food chemistry, 3-Acetoxypyridine is investigated for its potential as a flavoring agent or preservative.

Methods of Application: The compound is tested for its sensory properties and stability under various conditions. It is also evaluated for its safety and regulatory compliance.

Results and Outcomes: Research has indicated that 3-Acetoxypyridine can impart desirable flavors to food products and extend their shelf life, although its use is subject to strict food safety regulations .

Forensic Science

Application Summary: Forensic scientists use 3-Acetoxypyridine as a chemical marker in the analysis of evidence from crime scenes.

Methods of Application: The compound is detected in trace amounts using sensitive analytical techniques such as mass spectrometry or gas chromatography.

Results and Outcomes: The presence of 3-Acetoxypyridine in forensic samples can provide crucial information for criminal investigations, helping to establish links between suspects and crime scenes .

Cosmetics Chemistry

Application Summary: In cosmetics chemistry, 3-Acetoxypyridine is explored for its use in skincare and beauty products.

Methods of Application: The compound is assessed for its antioxidant properties and ability to improve the texture and appearance of cosmetic formulations.

Results and Outcomes: Studies suggest that 3-Acetoxypyridine may have beneficial effects on skin health and could be incorporated into cosmetic products for its protective qualities .

Veterinary Medicine

Application Summary: 3-Acetoxypyridine is researched for its applications in veterinary medicine, particularly in the treatment of animal diseases.

Methods of Application: The compound is formulated into medications that are tested for efficacy and safety in animals. Dosage forms and administration routes are optimized for different species.

Results and Outcomes: Initial trials indicate that 3-Acetoxypyridine-based medications could be effective in treating certain conditions in animals, offering new options for veterinary care .

3-Acetoxypyridine, also known as 3-acetylpyridine, is an organic compound with the molecular formula C7H7NOC_7H_7NO. It consists of a pyridine ring substituted with an acetyl group at the third position. This compound is characterized by its clear yellowish-brown liquid state and has a distinctive odor. It has a melting point of 11-13 °C and a boiling point of approximately 220 °C. The compound is soluble in water and has a density of 1.11 g/cm³ at 20 °C .

, primarily due to its functional groups. Some notable reactions include:

  • Condensation Reactions: It can act as a carbonyl reagent in ternary condensation reactions, forming complex heterocycles when reacted with active methylene compounds .
  • Hydroxyalkylation: This compound can undergo hydroxyalkylation reactions, particularly with formaldehyde, leading to derivatives such as 2-hydroxyethylpyridine .
  • Reactions with Friedel-Crafts Reagents: 3-Acetoxypyridine can react under Friedel-Crafts conditions to produce various substituted pyridine derivatives .

3-Acetoxypyridine exhibits significant biological activities. It has been noted for its potential as an enzyme inhibitor, particularly against nicotinamidase, which plays a role in nicotinamide metabolism. This inhibition suggests possible applications in therapeutic contexts related to metabolic disorders . Additionally, due to its structural similarity to other biologically active compounds, it may exhibit antimicrobial and anti-inflammatory properties.

The synthesis of 3-acetoxypyridine can be achieved through several methods:

  • Acetylation of Pyridine: The most common method involves the acetylation of pyridine using acetic anhydride or acetyl chloride under basic conditions.
  • Condensation Reactions: As mentioned earlier, it can be synthesized through condensation reactions involving acetylating agents and pyridine derivatives .
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions that utilize 3-acetylpyridine as a key intermediate for synthesizing more complex heterocyclic compounds .

3-Acetoxypyridine finds numerous applications across various fields:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Due to its role in enzyme inhibition, it is studied for potential therapeutic applications in metabolic diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

Research on the interactions of 3-acetoxypyridine with biological systems has indicated its potential effects on various enzymes. Studies have shown that it can inhibit nicotinamidase activity, which may impact cellular metabolism and energy production pathways. Additionally, its interactions with other compounds are being explored for their implications in drug development and metabolic regulation .

Several compounds share structural similarities with 3-acetoxypyridine, each possessing unique properties:

Compound NameMolecular FormulaKey Features
2-AcetoxypyridineC7H7NOC_7H_7NOAcetyl group at the second position; different reactivity profile.
4-AcetoxypyridineC7H7NOC_7H_7NOAcetyl group at the fourth position; used in similar synthetic pathways.
NicotinamideC6H6N2OC_6H_6N2OA derivative of pyridine; involved in NAD+ synthesis; broader biological activity.
PyridoxalC8H9NOC_8H9NOAn active form of vitamin B6; critical in amino acid metabolism.

The uniqueness of 3-acetoxypyridine lies in its specific position of the acetyl group on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

0.8

UNII

9E55385Q47

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17747-43-2

Wikipedia

3-pyridyl acetate

Dates

Modify: 2023-08-15

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